N-(4-iodophenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a morpholine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond between the sulfonylated morpholine and the methoxy-substituted benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Substitution: The iodophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Scientific Research Applications
N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonyl and morpholine groups on biological activity.
Chemical Biology: It can be used as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups can enhance binding affinity and selectivity for these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: is similar to other sulfonylated morpholine derivatives, such as:
Uniqueness
The uniqueness of N-(4-IODOPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which can confer unique biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H19IN2O5S |
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Molecular Weight |
502.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19IN2O5S/c1-25-16-7-2-13(18(22)20-15-5-3-14(19)4-6-15)12-17(16)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI Key |
BYSBASAOTZIJJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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